molecular formula C18H19N3O2S B12201586 7-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine

7-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine

Cat. No.: B12201586
M. Wt: 341.4 g/mol
InChI Key: CXPGCWBDFSHULT-UHFFFAOYSA-N
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Description

7-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which is known for its wide range of applications in medicinal chemistry. This compound features a fused bicyclic structure that includes both imidazole and pyridine rings, making it a valuable scaffold in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and functionalization steps. The reaction conditions often involve the use of catalysts such as iron(III) chloride and solvents like dimethylacetamide .

Industrial Production Methods

Industrial production methods for this compound may involve solvent-free synthesis techniques to enhance yield and reduce environmental impact. These methods often utilize microwave irradiation or other energy-efficient techniques to drive the reactions to completion .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

7-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of imidazo[1,2-a]pyridine and pyrrolidine moieties makes it a valuable scaffold for drug discovery and development .

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

7-methyl-2-(3-pyrrolidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C18H19N3O2S/c1-14-7-10-20-13-17(19-18(20)11-14)15-5-4-6-16(12-15)24(22,23)21-8-2-3-9-21/h4-7,10-13H,2-3,8-9H2,1H3

InChI Key

CXPGCWBDFSHULT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4

Origin of Product

United States

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